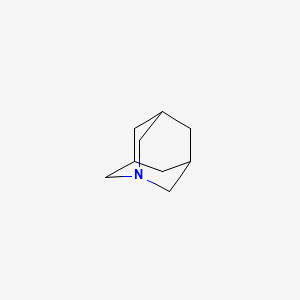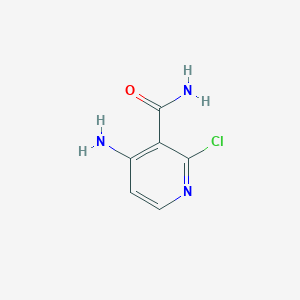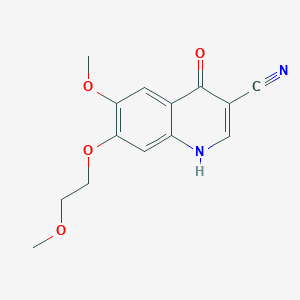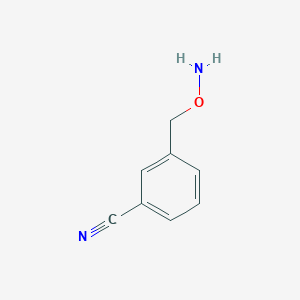
3-((Aminooxy)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Aminooxy)methyl)benzonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of benzonitrile, where an aminooxy group is attached to the benzene ring via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-((Aminooxy)methyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to yield the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using ionic liquids as solvents and catalysts. This approach not only enhances the reaction efficiency but also simplifies the separation and purification processes. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to achieve high yields under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-((Aminooxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
3-((Aminooxy)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of dyes, coatings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-((Aminooxy)methyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and affect cellular functions. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, which lacks the aminooxy group.
3-(Aminooxy)benzonitrile: A similar compound where the aminooxy group is directly attached to the benzene ring without the methylene bridge.
Uniqueness
3-((Aminooxy)methyl)benzonitrile is unique due to the presence of both the aminooxy and nitrile functional groups, which confer distinct reactivity and biological activity. The methylene bridge also provides additional flexibility in molecular interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-(aminooxymethyl)benzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2 |
Clave InChI |
GIEXPVFSRYSOJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CON |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



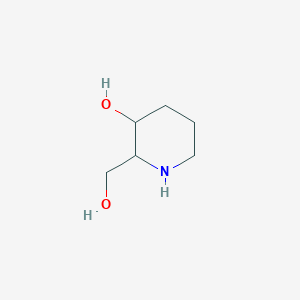
![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)
